Clazuril
Description
Historical Trajectories of Anticoccidial Agent Development
The quest for effective anticoccidial drugs dates back several decades. Early efforts in the 1940s saw the introduction of compounds like sulfaquinoxaline, which was the first feed additive used for coccidiosis prevention in poultry. scispace.comnih.govnih.gov This marked the beginning of chemoprophylactic control, which initially relied on synthetic anticoccidials until the advent of ionophores in the 1970s. scispace.comnih.gov The continuous use of these drugs, however, has led to the widespread development of resistance in Eimeria species, necessitating ongoing research and the introduction of new compounds. scispace.comnih.govtandfonline.comresearchgate.net
Evolution of Triazine-Based Anticoccidials
The triazine class of chemical compounds represents a significant development in anticoccidial chemotherapy. These synthetic drugs are characterized by their specific mode of action against parasite metabolism. tandfonline.com Triazine derivatives, including diclazuril (B1670474), toltrazuril (B1682979), ponazuril, and this compound, have been employed globally for the control and treatment of protozoal diseases, particularly coccidiosis in veterinary species, since the 1980s. researchgate.net Toltrazuril, for instance, was introduced for poultry coccidiosis control in 1987. researchgate.net While triazines have been widely used, the extensive application has also contributed to the emergence of resistance in Eimeria species in recent years. researchgate.net
This compound's Emergence in Veterinary Parasitology
This compound is a triazine compound that emerged within this evolutionary landscape of anticoccidial drug development. It was developed by Janssen Pharmaceuticals, alongside dithis compound. scispace.comnih.gov Like other triazines, this compound has demonstrated effectiveness against coccidial infections. ekt.gr Its introduction contributed to the array of tools available to veterinarians and the animal industry for combating coccidiosis, particularly in species where this disease poses a significant threat.
Significance of Coccidiosis in Avian and Other Animal Health
Coccidiosis is a highly prevalent parasitic disease that affects a wide range of animals, including poultry, cattle, sheep, goats, pigs, and companion animals. nih.gov It is caused by protozoa of the genus Eimeria, which are obligate intracellular parasites with complex life cycles. dsm-firmenich.comeimeriaprevention.com The disease primarily targets the intestinal tract, leading to significant damage to the host's mucosal cells. eimeriaprevention.comanimbiosci.orgbusiness.qld.gov.au
Major Eimeria Species and their Pathogenic Impact
In poultry, particularly chickens, several Eimeria species are responsible for coccidiosis, each often infecting specific sections of the intestine and varying in pathogenicity. eimeriaprevention.commsdvetmanual.comfrontiersin.orghipra.com The most economically significant species in broiler chickens include Eimeria tenella, Eimeria acervulina, and Eimeria maxima. animbiosci.orgfrontiersin.orghipra.com
Here is a table summarizing some major Eimeria species in poultry and their primary sites of infection and pathogenic impact:
| Eimeria Species | Primary Site of Infection | Pathogenic Impact |
| Eimeria tenella | Cecum | Highly pathogenic, causes severe lesions, high mortality, bloody feces. dsm-firmenich.comhipra.comglamac.com |
| Eimeria acervulina | Upper small intestine | Can cause severe weight losses and macroscopic lesions. dsm-firmenich.comhipra.comglamac.com |
| Eimeria maxima | Mid-intestine | Significant impact on weight gain and feed conversion ratio. glamac.commdpi.com |
| Eimeria necatrix | Small intestine and cecum | Highly pathogenic, causes extensive hemorrhage. msdvetmanual.comglamac.com |
| Eimeria brunetti | Lower intestine | Can cause significant damage. msdvetmanual.comglamac.com |
| Eimeria mitis | Mid-to-lower intestine | Generally considered less pathogenic, but can still cause losses. hipra.comglamac.com |
| Eimeria praecox | Upper small intestine | Can impact production indices, especially when co-administered with other species. hipra.comglamac.com |
The pathogenic impact of Eimeria infection ranges from subclinical disease, characterized by reduced growth rates and poor feed conversion, to acute, severe enteritis with high mortality. nih.govdsm-firmenich.combusiness.qld.gov.aufrontiersin.orgglamac.commdpi.com The damage to the intestinal lining impairs nutrient absorption and can predispose birds to secondary bacterial infections, such as necrotic enteritis. nih.govdsm-firmenich.comanimbiosci.orgbusiness.qld.gov.aumdpi.com
Challenges in Coccidiosis Control and the Role of Chemotherapy
Controlling coccidiosis is challenging due to the ubiquitous nature of the parasite, its rapid life cycle, and the development of immunity being species-specific and often incomplete. dsm-firmenich.combusiness.qld.gov.au Modern intensive animal production systems can facilitate the spread of the disease. dsm-firmenich.com
Chemotherapy, through the use of anticoccidial drugs, has historically been the primary method for controlling coccidiosis, particularly in intensive farming. nih.govresearchgate.netglamac.comew-nutrition.com These drugs are often administered preventatively in feed. scispace.comnih.gov While chemotherapy has been effective in suppressing the disease, the widespread and prolonged use of anticoccidials has led to the significant challenge of drug resistance in Eimeria populations globally. scispace.comnih.govtandfonline.comresearchgate.netglamac.comgoogle.com This resistance limits the long-term efficacy of available drugs and necessitates strategies such as drug rotation and the development of new anticoccidial agents, including compounds like this compound, to maintain effective control. scispace.comnih.govtandfonline.comgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-chloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4O2/c18-11-3-1-10(2-4-11)14(8-20)13-6-5-12(7-15(13)19)23-17(25)22-16(24)9-21-23/h1-7,9,14H,(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUTUGLQZLNABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)N3C(=O)NC(=O)C=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869364 | |
| Record name | [2-Chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-chlorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101831-36-1 | |
| Record name | Clazuril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101831-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clazuril [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-Chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-chlorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLAZURIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8W0R05772 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Antiparasitic Action of Clazuril
Cellular and Subcellular Targets within Eimeria Species
Clazuril's efficacy stems from its ability to act on multiple intracellular developmental stages of Eimeria. nih.govfrontiersin.org Histological examinations of infected tissues treated with this compound reveal that both schizonts (asexual stage) and gametocytes (sexual stage) undergo degenerative changes. nih.gov This broad-spectrum activity against the parasite's endogenous development is crucial for completely halting oocyst production and shedding, thereby preventing the transmission and continuation of the infection. nih.govnih.gov
This compound is lethal to the asexual stages of Eimeria, which are responsible for the rapid multiplication of the parasite within the host and the associated intestinal pathology. nih.govnih.gov The drug induces extensive degenerative changes in the schizonts, the structures where asexual replication (merogony) occurs. nih.govnih.gov This interference ultimately results in a significant reduction or complete cessation of merozoite formation. nih.govnih.gov
Treatment with this compound leads to notable morphological abnormalities in the developing merozoites within the schizonts. nih.gov Histological analysis shows an abnormal structure of these developing forms. nih.gov Studies on the closely related compound, dithis compound (B1670474), provide further insight, revealing that merozoites exhibit degenerative changes characterized by the presence of numerous small vacuoles in their cytoplasm. nih.gov Similarly, another triazine compound, acetamizuril, causes merozoites to become irregular in shape. nih.gov
The structural damage inflicted by this compound on schizonts and merozoites directly inhibits parasite replication. A reduced number of developing merozoites is a key finding in histological examinations following treatment. nih.gov The degenerative effects on schizonts, which can include a loss of internal structure and incomplete merogony as seen with dithis compound, effectively halt the production of viable merozoites. nih.govnih.gov This action prevents subsequent generations of schizonts from forming and interrupts the parasite's exponential replication phase. nih.gov
Table 1: Effects of this compound on Asexual Stages of Eimeria
| Developmental Stage | Target Structure | Observed Effects | Consequence |
|---|---|---|---|
| Asexual | Schizonts | Degenerative changes. nih.gov Loss of internal structure (observed with dithis compound). nih.gov | Incomplete merogony; inhibition of merozoite production. nih.govnih.gov |
This compound's coccidiocidal activity extends to the sexual developmental stages, the gametocytes, which are the precursors to the oocysts shed in the feces. nih.gov By targeting both microgametocytes (male) and macrogametocytes (female), the drug ensures that fertilization and subsequent oocyst formation are prevented, breaking the life cycle at its final intracellular phase. nih.govnih.gov
Microgametocytes undergo distinct degenerative changes following exposure to this compound. nih.gov A characteristic effect is the development of a "ballooned" appearance, where the parasite swells significantly. nih.gov This is often accompanied by the presence of numerous small vacuoles within the cytoplasm. nih.gov These alterations disrupt the normal differentiation process, known as microgametogenesis, ultimately leading to the degeneration of the microgamont and preventing the formation of viable microgametes necessary for fertilization. nih.govnih.govnih.gov
A critical and specific effect of this compound is observed in the macrogametocytes. Treatment results in the absence of the typical wall-forming bodies (WFBs). nih.gov These specialized organelles are essential as they contain the protein precursors that coalesce to form the durable, environmentally resistant oocyst wall after fertilization. nih.govnih.gov The failure of WFBs to develop or their rapid disappearance, as also noted with dithis compound, means that even if fertilization were to occur, a proper oocyst wall cannot be formed. nih.govnih.govnih.gov This disruption leads to the formation of an abnormal, incomplete wall and the subsequent necrosis of the zygote, ensuring no viable oocysts are produced. nih.govnih.gov
Table 2: Effects of this compound on Sexual Stages of Eimeria
| Developmental Stage | Target Structure | Observed Effects | Consequence |
|---|---|---|---|
| Sexual | Microgametocytes | Degenerative changes; ballooned aspect; presence of numerous small vacuoles. nih.gov | Abnormal differentiation; degeneration of the gametocyte; prevention of fertilization. nih.govnih.gov |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Acetamizuril |
| This compound |
Effects on Sexual Developmental Stages (Gametocytes)
Complete Absence of Oocysts
A primary and definitive outcome of this compound's action is the complete elimination of oocysts in the host. nih.gov Histological examinations of intestinal tissues from pigeons infected with Eimeria labbeana and Eimeria columbarum and subsequently treated with this compound revealed a total absence of oocysts. nih.gov This finding underscores the drug's efficacy in halting the final maturation and formation of the parasite stage responsible for transmission and environmental contamination. The absence is a direct consequence of the drug's impact on earlier developmental stages, particularly the gametocytes, which are the precursors to oocysts. nih.gov Specifically, treatment with this compound leads to the absence of typical wall-forming bodies in macrogametocytes, a critical step for the development of a viable oocyst wall. nih.gov
Interference with Parasite Life Cycle Progression
This compound's efficacy stems from its ability to disrupt the complex life cycle of Eimeria species at multiple intracellular points. nih.gov It targets both asexual (schizogony) and sexual (gametogony) developmental stages, causing extensive degenerative changes that result in a complete interruption of the parasite's life cycle. nih.govbiovet.com
A key therapeutic outcome of this compound administration is the rapid and complete cessation of oocyst shedding by the infected host. nih.govfrontiersin.org In experimental infections, treatment during the patent period—when oocyst excretion is actively occurring—has been shown to completely stop oocyst shedding within three days of dosing. nih.gov This interruption is a direct result of the drug's lethal effects on the later stages of the parasite's life cycle, including gametocytes, which are responsible for producing oocysts. nih.govchemicalbook.com By preventing the formation and subsequent excretion of oocysts, this compound effectively breaks the cycle of transmission. frontiersin.orgadvancedeworming.com
Anticoccidial agents are typically classified as either coccidiocidal, meaning they kill the parasite, or coccidiostatic, meaning they arrest its development. nih.gov Research demonstrates that this compound has a coccidiocidal effect on the developmental stages of Eimeria species. nih.gov Histological studies reveal that the drug induces degenerative changes in both schizonts and gametocytes, leading to their destruction rather than merely inhibiting their growth. nih.govbiovet.com This lethal action ensures a complete interruption of the life cycle and prevents the possibility of resumed parasite development after drug withdrawal, which can be a concern with coccidiostatic agents. nih.gov
| Effect | Description | Supporting Evidence |
| Coccidiocidal | Kills the parasite at various life cycle stages. | Induces degenerative changes and destruction of schizonts and gametocytes. nih.gov |
| Coccidiostatic | Arrests or inhibits the growth and replication of the parasite. | N/A for this compound. |
Comparative Mechanistic Insights with Structurally Related Anticoccidials (e.g., Dithis compound)
This compound is part of the triazine class of anticoccidials, which also includes the structurally similar and widely studied compound, dithis compound. nih.gov Insights into dithis compound's mechanism provide a comparative framework for understanding this compound's mode of action, as they are believed to function similarly. nih.govsemanticscholar.org These compounds act on the intracellular developmental stages of coccidia, specifically during schizogony and gametogony. biovet.com
While the precise molecular target remains an area of investigation, evidence suggests that triazine anticoccidials like dithis compound may interfere with nucleic acid synthesis. nih.gov Dithis compound is considered a nucleoside analogue, which implies it could potentially disrupt the processes of DNA and RNA replication necessary for the rapid cell division that characterizes parasite proliferation during schizogony. nih.gov This inhibition of nucleic acid synthesis would limit the production of new parasite cells, halting the progression of the life cycle. nih.gov
A significant mechanism attributed to dithis compound, and by extension this compound, is the disruption of parasite wall formation. nih.gov Specifically, dithis compound has been shown to affect the development of the oocyst wall. nih.gov This interference results in the formation of an abnormally thickened and incomplete wall, leading to the necrosis of the zygote. nih.gov This aligns with the histological findings for this compound, where treatment resulted in the absence of typical wall-forming bodies in macrogametocytes, the female gametes that develop into oocysts after fertilization. nih.gov The inability to form a proper, viable oocyst wall is a critical failure point in the parasite's reproductive cycle. nih.govnih.gov
| Compound | Target Stage | Observed Effect | Reference |
| This compound | Macrogametocytes | Absence of typical wall-forming bodies. | nih.gov |
| Dithis compound | Zygote/Oocyst | Formation of an abnormally thickened, incomplete oocyst wall; zygote necrosis. | nih.gov |
Pharmacokinetics and Biotransformation of Clazuril in Experimental Models
Absorption and Distribution Patterns in Avian Species
The absorption of an orally administered drug in avian species depends on factors such as the drug's physicochemical properties, the formulation, and the physiological conditions of the bird's digestive system nih.govscispace.com. Following absorption into the bloodstream, a drug is distributed to various tissues and organs merckvetmanual.com.
While direct data on Clazuril absorption in avian species is not explicitly detailed in the search results, studies on related compounds like Dithis compound (B1670474) in poultry and other avian species (quails and pigeons) provide some context ijvm.org.ilscience-line.com. Dithis compound showed slow absorption in lambs ijvm.org.il. In quails and pigeons, Dithis compound reached peak plasma concentrations at 8 hours after oral administration science-line.com. The gastrointestinal absorption of drugs can be influenced by lipophilic characteristics and dissociation rate scispace.com. The avian stomach, particularly the gizzard, with its low pH and grinding action, can facilitate the disintegration and potentially enhance the solubility and absorption of some oral dosage forms scispace.com.
Tissue Distribution Kinetics and Accumulation Dynamics
Drug distribution into tissues is influenced by blood flow, tissue permeability, and binding to tissue components merckvetmanual.com. The pattern and extent of tissue distribution determine where a drug exerts its effects and where residues may accumulate vdoc.pub.
Research on the tissue distribution of anticoccidials like Toltrazuril (B1682979) in broiler chickens has shown wide distribution in various tissues, with the highest concentrations often found in the kidney and liver scispace.com. While specific data for this compound's tissue distribution kinetics and accumulation dynamics in avian species is not provided, it is reasonable to infer that, as an anticoccidial, it would distribute to relevant tissues, particularly those affected by coccidial infection, such as the intestinal tract. Studies on this compound in laying hens indicated that after multiple doses, residues were detected in eggs, with higher concentrations in the yolk than in the albumen researchgate.net. Residues were detectable for up to 10 days after the end of treatment researchgate.net.
Factors Influencing Distribution: Plasma Protein Binding and Lipophilicity
Plasma protein binding plays a significant role in drug distribution. Drugs bound to plasma proteins are generally restricted to the vascular space, while the unbound fraction is free to distribute into tissues and exert pharmacological effects derangedphysiology.comcambridgemedchemconsulting.combiorxiv.org. Lipophilicity, the tendency of a compound to dissolve in fats or lipids, is a key physicochemical property influencing both plasma protein binding and tissue distribution derangedphysiology.comcambridgemedchemconsulting.commmv.org. Lipophilic drugs tend to cross cell membranes more easily and can accumulate in fatty tissues uoanbar.edu.iq.
The extent of plasma protein binding can impact the volume of distribution; extensively bound drugs typically have a lower volume of distribution cambridgemedchemconsulting.com. Lipophilicity generally correlates with increased protein binding derangedphysiology.comcambridgemedchemconsulting.com. While specific data on this compound's plasma protein binding in avian species is not available in the search results, studies on other drugs, including the related compound Clozapine (B1669256) in humans, show that structurally similar compounds can be highly protein-bound nih.gov. The lipophilicity of this compound would influence its interaction with plasma proteins and its partitioning into various tissues.
Metabolic Pathways and Metabolite Formation in Experimental Systems
Biotransformation, or metabolism, is the process by which the body chemically alters drugs, primarily in the liver, although other tissues can also be involved merckvetmanual.comuoanbar.edu.iq. Metabolism typically converts lipophilic drugs into more polar, water-soluble metabolites that are more readily excreted uoanbar.edu.iq. Metabolic pathways can involve Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation) uoanbar.edu.iq. Experimental systems, such as in vitro liver microsomes or hepatocytes and in vivo animal models, are used to identify metabolic pathways and characterize metabolite formation nih.gov.
Information on the specific metabolic pathways and metabolite formation of this compound in avian species is not detailed in the provided search results. However, studies on the related Dithis compound in rats indicated only minor metabolism, with most of the administered dose excreted as unchanged drug fao.org. Several minor metabolites were detected, but the most prevalent accounted for less than 1% of the dose fao.org. This suggests that Dithis compound, and potentially this compound, may undergo limited biotransformation in some species. Understanding the metabolic fate of this compound in avian species is important for assessing potential tissue residues and the activity of any metabolites.
Excretion Routes and Elimination Kinetics in Experimental Models
Elimination is the irreversible removal of a drug or its metabolites from the body merckvetmanual.comlibretexts.org. The primary routes of excretion are the kidneys (urinary excretion) and the liver (biliary excretion into feces) merckvetmanual.comlibretexts.org. Other routes, such as excretion in expired air, sweat, or milk, are generally less significant merckvetmanual.comlibretexts.org. Elimination kinetics describes the rate and manner in which a drug is removed from the body, often characterized by parameters like half-life and clearance msdvetmanual.comlibretexts.org.
Specific data on the excretion routes and elimination kinetics of this compound in avian species is limited in the search results. However, studies on related anticoccidials and general pharmacokinetic principles in avian species provide some insights nih.gov. For Dithis compound in rats, more than 90% of the radiolabel was excreted in feces within 24 hours, and approximately 97% in 96 hours, with most of the radioactivity identified as unchanged drug fao.org. This suggests that fecal excretion may be a significant route of elimination for this compound as well, particularly if it undergoes limited absorption or extensive biliary excretion.
Elimination kinetics can vary significantly between species nih.govscispace.com. The elimination half-life is the time it takes for the plasma concentration of a drug to decrease by half and is influenced by both clearance and volume of distribution msdvetmanual.com. For Dithis compound, the elimination half-lives varied between species, with values reported for rats and lambs ijvm.org.ilfao.org. In quails and pigeons, Dithis compound had elimination half-lives of 30.74 and 26.48 hours, respectively science-line.com. Further research would be needed to determine the specific excretion routes and elimination kinetics of this compound in various avian species.
Antiparasitic Efficacy Studies: Experimental Models and Comparative Analyses
Efficacy against Eimeria Species in Avian Experimental Infections
Experimental infections in avian hosts serve as a primary method for assessing the in vivo efficacy of anticoccidial drugs like clazuril. These models are designed to replicate the natural course of infection, allowing for a controlled evaluation of a compound's ability to interfere with the parasite's life cycle within the host.
The standard methodology for these studies involves the artificial infection of susceptible birds, which have been raised in a controlled, parasite-free environment to ensure they have no prior immunity. researchgate.netfrontiersin.org In a key study evaluating this compound, racing pigeons were used as the experimental host. nih.gov The birds were artificially infected with a mixed inoculum containing sporulated oocysts of Eimeria labbeana (85%) and Eimeria columbarum (15%). nih.gov
The infection is typically administered orally to mimic the natural route of exposure. researchgate.net Following infection, the birds are divided into treatment and control groups. The treated groups receive the compound at various time points post-infection to determine its effect on different developmental stages of the parasite. nih.gov The inclusion of an unmedicated, infected control group is essential to confirm the viability of the oocyst inoculum and to provide a baseline for the severity of the infection. bohrium.com
The efficacy of this compound is measured using well-defined parameters that quantify its impact on parasite replication and the associated pathology.
Oocyst Output Reduction: A primary indicator of an anticoccidial drug's effectiveness is its ability to reduce or completely halt the shedding of oocysts in the feces of infected birds. frontiersin.org Oocyst counts are performed at regular intervals post-infection using techniques like the McMaster chamber method. frontiersin.org In studies with this compound, treatment was shown to completely interrupt oocyst excretion within three days of administration, even when given during the patent period (the phase of active oocyst shedding). nih.gov This rapid cessation of shedding demonstrates the compound's potent effect on the parasite's reproductive stages. nih.gov
Histopathological Evaluation: To understand the mechanism of action at a cellular level, histological examination of intestinal tissues is conducted. nih.gov This involves collecting tissue samples from specific intestinal regions (e.g., duodenum and jejunum) where the target Eimeria species develop. nih.gov In pigeons infected with E. labbeana and E. columbarum, treatment with this compound resulted in significant degenerative changes in both the asexual (schizonts) and sexual (gametocytes) stages of the parasites. nih.gov These findings confirm that this compound possesses a coccidiocidal effect, actively killing the parasites rather than merely inhibiting their growth, thereby interrupting the life cycle completely. nih.gov
Table 1: Histopathological Effects of this compound on Eimeria Developmental Stages
| Parasite Stage | Observed Effect of this compound Treatment | Reference |
| Schizonts | Degenerative changes observed. | nih.gov |
| Merozoites | Reduced number and abnormal structure of developing merozoites. | nih.gov |
| Microgametocytes | Appeared ballooned with numerous small vacuoles. | nih.gov |
| Macrogametocytes | Absence of typical wall-forming bodies, preventing oocyst formation. | nih.gov |
| Oocysts | Complete absence in tissue sections following treatment. | nih.gov |
In Vitro Studies on this compound's Antiparasitic Activity
In vitro (cell culture) systems provide a powerful tool for studying the direct effects of antiparasitic compounds on parasites, independent of the host's immune response. nih.gov These systems are crucial for investigating mechanisms of action, such as the inhibition of parasite invasion and replication. nih.gov
The cultivation of apicomplexan parasites like Eimeria outside of a live host presents challenges, but various cell culture models have been successfully employed. nih.govresearchgate.net Proliferative stages of these parasites can be grown in different host cell lines. nih.gov Commonly used lines include Madin-Darby Bovine Kidney (MDBK) cells and primary chicken kidney cells, which can support the invasion and initial development of Eimeria sporozoites. researchgate.net
The process begins with the in vitro excystation of sporozoites from sporulated oocysts, releasing the motile, infective forms of the parasite. frontiersin.orgparahostdis.org These sporozoites are then introduced to a monolayer of host cells grown in a culture dish. researchgate.net The ability to study this interaction in a controlled environment is fundamental for screening the activity of compounds like this compound. nih.gov
Once a cell culture system is established, the efficacy of an antiparasitic agent can be evaluated by measuring its impact on key parasitic processes. The initial interaction between the sporozoite and the host cell is a critical step that can be targeted by drugs. nih.gov
The evaluation of a compound's activity involves assessing its ability to prevent sporozoites from invading the host cells or to inhibit their subsequent replication and development into schizonts and merozoites. researchgate.netnih.gov Quantification can be performed using microscopy to count the number of intracellular parasites in treated versus untreated cultures. researchgate.net The use of transgenic parasite lines that express fluorescent proteins allows for easier visualization and quantification of parasite development and viability within the host cells. researchgate.net By observing the disruption of these early life cycle stages in cell culture, researchers can confirm the direct antiparasitic action of a compound.
Comparative Efficacy Research with Other Anticoccidial Agents
This compound belongs to the triazine class of chemical compounds, which also includes the widely used anticoccidials dithis compound (B1670474) and toltrazuril (B1682979). nih.gov Comparative studies evaluating these related compounds provide valuable context for understanding their relative efficacy against Eimeria infections.
Research comparing dithis compound and toltrazuril in various animal models, including calves and lambs, has demonstrated that both are highly effective at reducing oocyst shedding. nih.govresearchgate.netfao.org However, differences in their pharmacokinetic properties can lead to variations in performance. nih.gov For instance, in some studies, toltrazuril has shown a significantly higher efficacy in reducing the duration and amount of oocyst excretion compared to dithis compound. fao.org In a murine model, toltrazuril completely prevented oocyst excretion, while dithis compound did not, which also translated to better weight gain in the toltrazuril-treated group. nih.gov Conversely, a study in French calves over a longer observation period found that metaphylactic treatment with dithis compound resulted in significantly higher average daily weight gains compared to toltrazuril. nih.gov
Table 2: Comparative Efficacy of Dithis compound and Toltrazuril in Experimental Coccidiosis
| Agent | Host Animal | Key Efficacy Findings | Reference |
| Dithis compound | Calves | Higher average daily weight gain compared to toltrazuril over a 78-day study. | nih.gov |
| Toltrazuril | Calves | Initially higher reduction in oocyst counts, but counts were higher than the dithis compound group toward the end of the study. | nih.gov |
| Dithis compound | Mice (E. vermiformis) | Did not completely prevent oocyst excretion; significantly less body weight gain compared to the uninfected group. | nih.gov |
| Toltrazuril | Mice (E. vermiformis) | Completely prevented oocyst excretion; no significant difference in body weight gain compared to the uninfected group. | nih.gov |
| Dithis compound | Lambs | Incomplete reduction of oocyst shedding (92.4-93.6%). | researchgate.net |
| Toltrazuril | Lambs | High efficacy in reducing oocyst shedding (97.6-98.0%). | researchgate.net |
Head-to-Head Studies with Toltrazuril
Direct comparative studies evaluating the efficacy of this compound against toltrazuril have been conducted in experimental models, particularly in pigeons. A key study investigated the effects of both compounds on heavy experimental infections with Eimeria labbeana and Eimeria columbarum in racing pigeons. nih.gov
In this experimental setting, the primary measure of efficacy was the suppression of oocyst excretion, indicating an interruption of the parasite's life cycle. The research found that while both this compound and toltrazuril were effective in suppressing oocyst shedding shortly after administration, toltrazuril demonstrated a more sustained period of action at the dosages tested. nih.gov
Treatment with this compound resulted in a swift reduction of oocyst output; however, oocysts were detectable again in the feces 20 days post-treatment. This suggests a potential persistence of endogenous parasite stages that were not fully eliminated by the single treatment. In contrast, toltrazuril provided a dose-dependent period of complete suppression. At higher dosages (35 mg/kg or more), toltrazuril prevented the reappearance of oocysts for at least four weeks. nih.gov
The findings from this comparative study are summarized below.
| Parameter | This compound | Toltrazuril | Source |
|---|---|---|---|
| Initial Efficacy | Rapid suppression of oocyst excretion. | Complete suppression of oocyst excretion. | nih.gov |
| Duration of Oocyst Suppression | Oocysts reappeared in feces 20 days after treatment. | Pigeons remained oocyst-negative for at least 4 weeks (at doses ≥35 mg/kg). | nih.gov |
Comparison with Conventional Anticoccidials (e.g., Sulfonamides, Amprolium)
While this compound belongs to the triazine class of anticoccidials developed for potent and specific action, direct head-to-head experimental studies quantitatively comparing its efficacy against conventional agents like sulfonamides and amprolium (B1666021) are not extensively detailed in available scientific literature.
However, the development of triazine compounds, including this compound and the chemically related toltrazuril, was driven by the need for alternatives to conventional anticoccidials due to issues such as the development of drug resistance. bioone.org Some literature discusses these compounds in a comparative context, noting growing resistance against older drugs like sulfonamides and amprolium as a reason for the clinical preference for newer agents. bioone.org These conventional drugs, such as amprolium, function by inhibiting thiamine (B1217682) uptake by the parasite. nih.gov Sulfonamides act by inhibiting the folic acid pathway. nih.gov The distinct mechanisms of action of the triazine class often result in high efficacy where resistance to older drug classes may have developed.
Drug Resistance Mechanisms in Eimeria Species Against Clazuril
Evolutionary Dynamics of Resistant Parasite Populations
The development of drug resistance in a poultry house is an evolutionary process driven by strong selective pressure. The continuous use of a single anticoccidial drug, like clazuril, eliminates susceptible parasites, allowing rare, pre-existing resistant individuals to survive and reproduce.
The evolutionary dynamics are accelerated by several factors inherent to Eimeria:
High Reproductive Potential : A single sporulated oocyst can give rise to millions of progeny, meaning a single resistant parasite can rapidly produce a large resistant population mdpi.com.
Haploid Asexual Stages : For most of their intracellular life cycle, Eimeria are haploid. This means that any resistance-conferring mutation will be immediately expressed and can be selected for, unlike in diploid organisms where a recessive trait might be masked mdpi.com.
Genetic Diversity : Field populations of Eimeria possess significant genetic diversity mdpi.com. This genetic variation is the raw material for natural selection; the greater the diversity, the higher the probability that a resistant mutant already exists within the population.
Continuous drug pressure leads to a population bottleneck, where the genetic diversity of the parasite population is reduced, and resistant genotypes become dominant. Over time, this can lead to complete treatment failure on a farm.
Strategies for Mitigating Resistance Development in Anticoccidial Programs
Given the inevitability of resistance development under continuous drug pressure, strategies to mitigate this issue are essential for the long-term sustainability of coccidiosis control. The primary goal of these strategies is to reduce the selection pressure for resistance and maintain the efficacy of existing drugs.
Key strategies include:
Rotation Programs : This strategy involves using different classes of anticoccidial drugs in successive flocks. For example, a chemical anticoccidial like this compound might be used for several production cycles, followed by an ionophore for the next few cycles. The principle is that resistance to one class of drug will not confer resistance to another, and by switching drugs, the selection pressure is varied, slowing the development of resistance to any single compound.
Shuttle Programs : In a shuttle program, two or more different anticoccidial drugs are used within the lifecycle of a single flock. A common approach is to use a chemical anticoccidial in the starter feed and then switch to an ionophore in the grower and finisher feeds. This reduces the duration of exposure to any single drug, thereby reducing the selection pressure.
Bio-Shuttle Programs (Vaccine-Drug Rotation) : This modern approach integrates vaccination with traditional drug programs. Live vaccines containing drug-sensitive strains of Eimeria are administered to one or more flocks nih.gov. This seeds the poultry house environment with susceptible parasites, which can then compete with and dilute the resident resistant population. Following vaccinated cycles, anticoccidial drugs often show restored efficacy nih.govresearchgate.net. A typical program might involve using anticoccidials for two flocks, followed by a vaccine for the next two, and then switching to a different class of anticoccidial for the subsequent flocks mdpi.com.
Implementing these strategic programs requires careful planning and monitoring of the resistance status on farms to ensure the continued effectiveness of anticoccidial agents like this compound.
Analytical Methodologies for the Detection and Quantification of Clazuril and Its Metabolites
Chromatographic Techniques for Separation and Detection
Chromatographic methods are widely utilized for the separation and detection of clazuril from complex matrices. These techniques offer the necessary resolution to isolate this compound from interfering substances and allow for its subsequent quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection has been employed for the analysis of this compound. This method relies on the absorption of UV light by this compound molecules as they elute from the chromatographic column. A new HPLC method was developed for the detection of this compound in egg yolk, albumen, and plasma nih.govresearchgate.net. This method demonstrated good recovery rates ranging from 64% to 74% across these matrices, with precision and accuracy within 11% nih.govresearchgate.net. HPLC-UV is a fundamental technique in pharmaceutical analysis, suitable for separating and quantifying various compounds thaiscience.infochromatographyonline.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and selective technique frequently used for the analysis of this compound, particularly for residue analysis in biological matrices like eggs, poultry tissues, and liver researchgate.netmdpi.comnih.govresearchgate.netresearchgate.net. LC-MS/MS offers high sensitivity and specificity by combining the separation capabilities of LC with the selective detection of target ions by MS/MS. Methods have been developed to simultaneously analyze this compound along with other coccidiostats and their metabolites researchgate.netmdpi.comresearchgate.netresearchgate.net. In one LC-MS/MS method for analyzing coccidiostats in eggs, the chromatographic separation was achieved using a reversed-phase column with a gradient of 0.1% formic acid in water and acetonitrile (B52724) researchgate.netmdpi.com. Detection was performed using negative electrospray ionization (ESI) for most analytes, including this compound researchgate.netmdpi.com. This approach allows for the simultaneous determination and quantification of multiple compounds in a single run researchgate.netmdpi.com. LC-MS/MS is a widely applicable technique for a broad range of pharmaceutical compounds, offering high sensitivity and specificity even in complex biological matrices researchgate.net.
Ultra-High Performance Liquid Chromatography (UPLC) Techniques
Ultra-High Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS/MS) offers enhanced chromatographic resolution and speed compared to conventional HPLC, making it suitable for high-throughput analysis of this compound and other coccidiostats researchgate.netresearchgate.netnih.govlifeneophron.eu. UPLC-MS/MS methods have been developed for the determination of coccidiostats, including this compound, in various matrices such as poultry tissues and vegetables researchgate.netresearchgate.netnih.govlifeneophron.eu. These methods often involve reversed-phase separation and MS/MS detection in multiple-reaction monitoring (MRM) mode for selective and sensitive quantification researchgate.netnih.gov. For instance, a UPLC-MS/MS method for veterinary drug residues, including this compound, in animal source foods utilized an Agilent Eclipse plus C18 column with gradient elution nih.gov. The MS analysis was conducted using a Q-Exactive Orbitrap/MS system nih.gov. UPLC-MS/MS allows for the simultaneous quantification of numerous compounds with rapid analysis times researchgate.netnih.govwaters.com.
Sample Preparation and Extraction Methodologies for Diverse Biological Matrices
Effective sample preparation is a critical step in the analysis of this compound and its potential metabolites in biological matrices. It aims to extract the analytes of interest from the complex matrix while removing interfering substances that could affect chromatographic separation and detection.
Optimization of Extraction Efficiency (Solvent, pH, Volume, Time)
Optimizing extraction efficiency involves carefully selecting parameters such as the type and volume of solvent, pH, and extraction time researchgate.netmdpi.comresearchgate.net. For the analysis of this compound and other coccidiostats in eggs using LC-MS/MS, the extraction efficiency was evaluated by testing various solvents, pH levels, different volumes, and extraction times researchgate.netmdpi.com. Acetonitrile is a commonly used solvent for the extraction of coccidiostats from biological matrices nih.govresearchgate.net. The optimization process is crucial to ensure maximum recovery of the target analytes from the sample matrix researchgate.netmdpi.com.
Method Validation Parameters: Recovery, Precision, and Accuracy
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Key parameters evaluated during validation include recovery, precision, and accuracy ajpaonline.comdemarcheiso17025.comelementlabsolutions.comeuropa.eu.
Recovery assesses the efficiency of the analytical method in extracting and detecting the analyte from the sample matrix. It is typically expressed as the percentage of the known amount of analyte added to a sample matrix that is recovered through the analytical procedure ajpaonline.comeuropa.eu. For drug substances, a typical accuracy of recovery is expected to be around 99–101%, while for drug products, it is expected to be about 98–102% ajpaonline.com. However, acceptable recovery ranges can vary depending on the matrix and the specific guidelines followed, such as those from the European Commission Decision 2002/657/EC researchgate.netresearchgate.net. One validated HPLC method for this compound in eggs (yolk and albumen) and plasma reported recovery rates ranging from 64% to 74% across these matrices researchgate.net. Another confirmatory method for coccidiostats, including this compound, in eggs showed recovery values between 90.4% and 111.7% researchgate.net.
Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions elementlabsolutions.comeuropa.eu. It is typically assessed at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision) europa.eu. Precision is often expressed as the relative standard deviation (RSD) elementlabsolutions.com. Acceptable precision limits vary, but RSD values within 15% are often considered acceptable, particularly at the lower limit of quantification (LLOQ), with values below 15% for higher concentrations mdpi.comfrontierspartnerships.orgnih.gov. For the validated HPLC method for this compound in eggs and plasma, both precision and accuracy were reported to be within 11% researchgate.net.
Accuracy , also referred to as trueness, expresses the closeness of agreement between the value obtained by the analytical procedure and the accepted true value or an accepted reference value elementlabsolutions.comeuropa.eu. Accuracy can be determined by analyzing samples with known concentrations of the analyte, such as spiked placebo samples ajpaonline.com. It is often reported as the percent recovery or the difference between the mean result and the true value europa.eu. Acceptance criteria for accuracy can range, with typical values for drug products expected to be within 98-102% recovery ajpaonline.com. For the validated HPLC method for this compound in eggs and plasma, accuracy was reported to be within 11% researchgate.net. For a multi-residue LC-MS/MS method including this compound, validation according to CD 2002/657/EC proved its suitability for confirmatory analysis nih.gov.
Here is a summary of validation data for this compound from a reported HPLC method:
| Matrix | Recovery (%) | Precision (% RSD) | Accuracy (%) |
| Egg Yolk | 64 - 74 | Within 11 | Within 11 |
| Egg Albumen | 64 - 74 | Within 11 | Within 11 |
| Plasma | 64 - 74 | Within 11 | Within 11 |
Confirmatory Analytical Methods
Confirmatory analytical methods are essential to unequivocally identify and quantify an analyte, particularly in complex matrices where interfering substances may be present elementlabsolutions.comshimadzu.com. These methods provide a higher degree of confidence in the analytical result compared to screening methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and powerful technique for the confirmatory analysis of drug residues, including coccidiostats like this compound, in various matrices such as animal tissues and eggs frontierspartnerships.orgnih.govshimadzu.comdntb.gov.ualabor-staber.de. LC-MS/MS combines the separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry shimadzu.com.
In confirmatory analysis using LC-MS/MS, the identification of an analyte is based on multiple criteria, typically including the chromatographic retention time and the detection of specific precursor and product ions with characteristic ion ratios nih.govshimadzu.com. According to guidelines like the European Commission Decision 2002/657/EC, confirmatory methods for residues should monitor at least two diagnostic fragmentation ions for each analyte researchgate.netnih.gov. This provides a "chemical fingerprint" that allows for the unambiguous identification of the compound shimadzu.com. The validation of LC-MS/MS methods for confirmatory purposes involves demonstrating their specificity, sensitivity, and ability to accurately identify and quantify the target analytes in the presence of potential interferences nih.govlabor-staber.de.
Confirmatory methods for this compound have been developed and validated using LC-MS/MS, demonstrating their suitability for residue analysis in food products researchgate.netnih.gov.
Environmental Fate and Ecotoxicological Studies of Clazuril
Biodegradation Pathways and Environmental Persistence
The environmental persistence of veterinary pharmaceuticals like clazuril is influenced by their degradation rates in different environmental compartments, such as soil and water nih.govamazonaws.comuoa.gr. Biodegradation, particularly microbial degradation, is a primary process affecting the fate of these compounds in soil amazonaws.com.
Microbial Degradation and Half-Life Determination
While specific detailed studies on the microbial degradation pathways and half-life determination for this compound were not extensively found in the provided search results, related triazine coccidiostats like dithis compound (B1670474) and toltrazuril (B1682979) have been studied researchgate.netresearchgate.net. For dithis compound, a reduction in concentration was observed during the storage and composting of chicken manure, suggesting some degree of degradation cabidigitallibrary.org. Studies on toltrazuril have investigated its degradation and that of its main metabolites in soil, with reported half-lives ranging from 28.17 to 346.50 days researchgate.net. The aerobic soil biodegradation is considered a main route for degradation of veterinary medicines in soils amazonaws.com.
Factors Influencing Environmental Persistence
Several factors can influence the environmental persistence of veterinary drugs, including this compound. These factors are broadly related to the properties of the compound itself and the characteristics of the environment amazonaws.commdpi.comuoa.gr.
Key influencing factors include:
Environmental Conditions: Temperature and pH of the soil and water can significantly affect degradation rates amazonaws.com.
Presence of Degrading Microorganisms: The presence and activity of specific microbial communities capable of breaking down the compound are crucial for biodegradation amazonaws.com.
Soil Properties: Characteristics such as soil type, organic matter content, and moisture levels can impact sorption and availability for degradation amazonaws.com.
Application Rate: The concentration of the compound introduced into the environment affects the potential for persistence amazonaws.com.
Sorption to Soil: Strong sorption to soil particles can limit the bioavailability of the compound for microbial degradation and transport amazonaws.com.
Photolytic and Photocatalytic Degradation: Abiotic factors like exposure to sunlight can contribute to transformation uoa.gr.
Aquatic Ecotoxicity Assessments
Veterinary drugs entering aquatic environments can pose risks to aquatic organisms researchgate.net. Ecotoxicity assessments evaluate the potential harmful effects of these substances on various aquatic species.
Toxicity to Aquatic Organisms at Expected Environmental Concentrations
While specific acute toxicity data for this compound on a wide range of aquatic organisms at expected environmental concentrations were not detailed in the provided results, the general concern regarding the presence of veterinary drugs, including coccidiostats, in surface and groundwater highlights the potential for exposure of aquatic life researchgate.netuoa.gr. Studies on other veterinary drugs indicate that even low concentrations can have unpredicted and unknown side effects on different organisms, particularly after long-term exposure uoa.gr. The development of sensitive analytical methods is crucial for determining the presence of these compounds in water at low concentrations researchgate.net.
Chronic Ecotoxic Effects and Long-Term Environmental Impact
The long-term environmental impact of persistent veterinary pharmaceuticals like this compound is a significant concern uoa.gr. Chronic exposure to even low concentrations of these compounds can lead to various adverse effects on aquatic organisms and potentially impact ecosystem functioning researchgate.netuoa.gr. While specific chronic ecotoxicity data for this compound were not found, the broader context of emerging contaminants in aquatic environments suggests potential issues such as changes in biodiversity and the development of resistance in microbial communities researchgate.netuoa.gr. Assessing the toxicity of low-level exposure to coccidiostats based on long-term exposure requires further research researchgate.net.
Considerations for Environmental Risk Assessment in Veterinary Pharmaceutical Use
Environmental risk assessment for veterinary pharmaceuticals involves evaluating the potential exposure of the environment to the substance and the potential for adverse effects fao.org. The presence of veterinary medicines in the environment is a recognized issue, and their potential risks to human and animal health, as well as plants, need to be considered fao.org.
Key considerations for environmental risk assessment include:
Predicted Environmental Concentrations (PECs): Estimating the likely concentrations of the veterinary drug in different environmental compartments is a crucial step researchgate.net.
Degradation and Persistence: Understanding how quickly and completely the compound breaks down in the environment is essential for assessing exposure duration amazonaws.com.
Sorption and Mobility: The potential for the compound to bind to soil or sediment and its mobility in water influence its distribution in the environment amazonaws.com.
Ecotoxicity Data: Toxicity data for relevant environmental organisms (e.g., fish, daphnia, algae) are needed to assess the potential for adverse effects umweltbundesamt.descience.gov.
Routes of Exposure: Considering how the compound enters the environment (e.g., through manure, direct excretion) is important cabidigitallibrary.orgresearchgate.net.
Potential for Accumulation: Assessing whether the compound can accumulate in organisms or the environment over time is necessary uoa.grumweltbundesamt.de.
Resistance Development: The potential for veterinary drugs, particularly antimicrobials and antiparasitics, to contribute to the development of resistance in environmental microorganisms is a growing concern uoa.gr.
Integration of Environmental Pharmacology Principles
Environmental pharmacology explores the interface between pharmaceutical agents and the environment, examining how drugs enter ecosystems, their persistence and transformation, and their effects on non-target organisms. For veterinary drugs such as this compound, the primary route of entry into the environment is typically through the excretion of the parent compound and its metabolites in animal waste researchgate.netfrontiersin.org. In intensive farming systems, this waste, often in the form of manure or slurry, is subsequently applied to land as fertilizer, leading to the introduction of drug residues into soil and potentially water bodies through runoff and leaching researchgate.netfrontiersin.org.
The environmental fate of a veterinary drug is determined by its physicochemical properties and the characteristics of the receiving environment. Factors such as solubility, lipophilicity, volatility, and susceptibility to degradation processes (e.g., biodegradation, photodegradation, hydrolysis) influence how a compound persists and moves in soil and water researchgate.netfrontiersin.org. While specific detailed research findings on the environmental fate parameters of this compound were not extensively available in the consulted literature, the general principles of environmental pharmacology dictate that persistent and mobile compounds pose a higher risk of widespread environmental contamination researchgate.net.
Understanding the environmental pharmacology of veterinary coccidiostats like this compound is crucial for assessing their potential ecological risks. This involves studying their adsorption to soil particles, their mobility through different soil types, their degradation rates under various environmental conditions (aerobic/anaerobic, different temperatures and moisture levels), and their potential to accumulate in sediment or enter groundwater researchgate.netfrontiersin.org. Although direct data for this compound's specific environmental partitioning and degradation kinetics were not identified, studies on related coccidiostats highlight the potential for persistence in manure and soil researchgate.net.
Ecopharmacovigilance Concepts in Veterinary Drug Use
Ecopharmacovigilance is an emerging field focused on the detection, assessment, understanding, and prevention of adverse effects of pharmaceutical products on the environment apexon.comisoponline.org. In the context of veterinary drug use, ecopharmacovigilance aims to monitor and evaluate the environmental impact of pharmaceuticals administered to animals throughout their lifecycle, from manufacturing and use to disposal frontiersin.orgapexon.com.
The use of coccidiostats like this compound in intensive animal production necessitates consideration within ecopharmacovigilance frameworks. While these drugs are essential for animal health and welfare, their widespread use can result in continuous low-level exposure of ecosystems to drug residues researchgate.netfrontiersin.org. Ecopharmacovigilance for veterinary drugs faces unique challenges compared to human pharmacovigilance, including the difficulty in linking observed environmental effects to specific drug exposures and the broad range of species and environmental compartments potentially affected apexon.com.
Promoting the responsible use of veterinary drugs is a central tenet of ecopharmacovigilance bva.co.ukvettimes.com. This includes implementing strategies to minimize environmental exposure, such as appropriate manure management practices, exploring alternative parasite control methods, and adhering to regulatory guidelines for environmental risk assessment apexon.comvetsustain.orgbva.co.ukvettimes.com. The European Medicine Agency (EMA) provides guidelines for the environmental risk assessment of veterinary pharmaceuticals, emphasizing the need to evaluate their potential impact on the environment apexon.com. Ecopharmacovigilance frameworks are needed to minimize the release of pharmaceutical compounds from both human and veterinary sources into the environment nih.gov.
Future Directions in Clazuril Research
Elucidation of Remaining Unknowns in Mechanism of Action
Despite its established use, the precise mechanisms of action of Clazuril are not yet fully elucidated. ulpgc.es While it is understood to target specific endogenous stages of Eimeria spp., the exact molecular targets and the complete cascade of events leading to parasite death remain areas requiring further investigation. ulpgc.es Research into its related compound, dithis compound (B1670474), suggests involvement in nucleic acid synthesis and potential effects on parasite wall formation, leading to abnormal oocyst development and zygote necrosis. nih.govscispace.com However, whether this compound shares these exact mechanisms or possesses unique modes of action requires dedicated study. Future research should aim to identify the specific proteins or enzymes that this compound interacts with within the parasite. Understanding these interactions at a molecular level could pave the way for designing more potent derivatives or optimizing treatment strategies.
Development of Advanced Analytical Techniques for Enhanced Detection and Characterization
Accurate and sensitive analytical methods are essential for monitoring this compound residues in various matrices, including animal products and the environment. While methods like High-Performance Liquid Chromatography (HPLC) have been developed for this compound detection, there is a continuous need for more advanced techniques. researchgate.netsigmaaldrich.com Future research should focus on developing highly sensitive and selective methods, potentially utilizing techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with improved extraction and clean-up procedures to lower detection limits and enhance accuracy in complex samples. mdpi.comresearchgate.net The development of rapid, cost-effective, and field-deployable analytical tools would also be beneficial for broader surveillance and monitoring efforts.
Investigation of Resistance Mechanisms at a Sub-Clonal Level
Resistance to anticoccidial drugs, including triazine derivatives, is a significant concern in parasite control. nih.gov While resistance to this compound has been observed or is anticipated, a detailed understanding of the underlying mechanisms at a sub-clonal level is crucial for managing and mitigating resistance development. Future research should investigate the genetic and molecular changes that occur in Eimeria populations under selective pressure from this compound. This could involve genomic studies to identify mutations or gene amplifications associated with resistance, as well as functional studies to understand how these changes impact drug uptake, metabolism, or target interaction. Investigating resistance at a sub-clonal level can help identify emerging resistance early and inform strategies to preserve the efficacy of this compound.
Exploration of Novel this compound Derivatives with Improved Efficacy or Reduced Resistance Potential
The development of novel compounds based on the this compound structure presents an opportunity to enhance efficacy, alter pharmacokinetic properties, or reduce the likelihood of resistance development. mdpi.comnih.gov Future research should explore the synthesis and evaluation of this compound derivatives with modifications to the core structure. This could involve medicinal chemistry efforts to identify analogs with improved binding affinity to parasite targets, enhanced stability, or altered metabolic pathways. The goal is to discover new compounds that retain or improve upon this compound's anticoccidial activity while minimizing the potential for parasites to develop resistance.
Comprehensive Environmental Impact Modeling and Assessment
The widespread use of anticoccidial drugs in animal agriculture raises concerns about their potential environmental impact. veterinarypharmacon.comeuropa.eu Comprehensive environmental impact modeling and assessment for this compound are necessary to understand its fate and behavior in different environmental compartments, such as soil, water, and sediment. up.ptarizona.eduresearchgate.net Future research should involve developing and utilizing environmental fate models to predict the persistence, degradation, and potential transport of this compound and its metabolites in the environment. mdpi.comepa.gov Ecotoxicity studies on non-target organisms across different trophic levels are also essential to assess potential risks to aquatic and terrestrial ecosystems. nih.govservice.gov.ukeuropa.eunih.gov This comprehensive assessment will inform responsible use guidelines and potentially lead to the development of more environmentally friendly formulations or disposal methods.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 101831-36-1 |
Interactive Data Table (Example - Hypothetical Data)
Below is a hypothetical example of a data table that could be included in a comprehensive article, illustrating potential future research findings.
| Research Area | Key Finding (Hypothetical) | Future Study Focus (Hypothetical) |
| Mechanism of Action | Preliminary data suggests interaction with a parasite kinase. | Identify specific kinase and downstream effects. |
| Advanced Analytical Techniques | New LC-MS/MS method achieved 5 ng/L detection limit in water. | Validate method for tissue samples and environmental matrices. |
| Resistance Mechanisms | Gene amplification of a transporter protein observed in resistant strains. | Characterize the role of the transporter in resistance. |
| Novel Derivatives | Derivative X shows improved efficacy in vitro. | Evaluate Derivative X in in vivo models. |
| Environmental Impact Modeling | Model predicts moderate persistence in soil. | Conduct field studies to validate soil persistence model. |
Q & A
Q. What in vitro assays are suitable for investigating this compound’s mechanism of action against Eimeria spp.?
- Methodological Answer : Use sporozoite invasion assays in primary avian cell cultures or immortalized cell lines. Quantify inhibition via microscopic counting or qPCR to measure parasite DNA load. Electron microscopy can visualize ultrastructural changes in sporozoites. Pair these with ATPase activity assays to assess mitochondrial disruption, a proposed mode of action for triazine anticoccidials .
Q. How can this compound residues be reliably detected and quantified in complex biological matrices like eggs?
- Methodological Answer : Optimize sample preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction followed by SPE cleanup. Validate the method for specificity, LOD (≤1 µg/kg), and LOQ (≤5 µg/kg) via spike-recovery experiments. Cross-validate with LC-MS/MS and compare against established standards (e.g., European Pharmacopoeia guidelines) to ensure reproducibility .
Advanced Research Questions
Q. How should researchers address contradictory efficacy data for this compound across different Eimeria strains or host species?
- Methodological Answer : Conduct a meta-analysis of efficacy studies, stratifying data by parasite strain, host age, and dosing regimen. Use mixed-effects models to account for heterogeneity. Validate findings via in vivo challenge trials with standardized infection doses (e.g., 10<sup>5</sup> sporulated oocysts) and harmonized outcome measures (e.g., oocyst shedding reduction, lesion scores) .
Q. What experimental approaches can elucidate this compound resistance mechanisms in Eimeria populations?
- Methodological Answer : Perform longitudinal field studies with pulsed this compound exposure, followed by whole-genome sequencing of resistant isolates. Identify SNPs in candidate genes (e.g., mitochondrial cytochrome b). Validate resistance markers via CRISPR-Cas9 editing in lab strains and correlate with phenotypic shifts in EC50 values .
Q. How can cross-species pharmacokinetic extrapolation be optimized for this compound in non-avian veterinary species?
- Methodological Answer : Apply allometric scaling using established avian parameters (e.g., clearance, volume of distribution) and adjust for interspecies metabolic differences via in vitro hepatocyte assays. Validate predictions with sparse sampling in target species (e.g., rabbits) and refine using physiologically based pharmacokinetic (PBPK) models .
Data Analysis & Reproducibility
Q. What statistical frameworks are recommended for analyzing time-dependent this compound efficacy data?
- Methodological Answer : Use longitudinal mixed models with random effects for individual variability. Incorporate time-covariate interactions to assess dose-response dynamics. For survival analysis (e.g., parasite clearance), apply Kaplan-Meier curves with log-rank tests. Report effect sizes with 95% confidence intervals to enhance comparability .
Q. How can researchers ensure reproducibility in this compound metabolite profiling studies?
- Methodological Answer : Adopt a tiered validation approach:
- Tier 1 : Full-scan HRMS for untargeted metabolite detection.
- Tier 2 : Targeted MS/MS with reference standards for quantification.
- Tier 3 : Cross-laboratory validation using shared biological samples and standardized protocols (e.g., ISO 17025) .
Ethical & Reporting Considerations
Q. What guidelines should govern the ethical use of avian models in this compound research?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo studies. Minimize animal numbers via power analysis and use non-invasive sampling (e.g., fecal oocyst counts). Obtain ethics approval for euthanasia protocols and housing conditions (e.g., space, diet). Report negative results to avoid publication bias .
Q. How can researchers mitigate bias when interpreting this compound’s safety data in reproductive studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
